1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea
Description
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-10-5-2-4-9(8-10)13-11(16)12-6-3-7-14/h2,4-5,8,14H,3,6-7H2,1H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPKMOUHOSRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 3-methoxyaniline with 3-chloropropanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thioureas.
Scientific Research Applications
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3-Hydroxypropyl)-3-phenylthiourea
- 1-(3-Hydroxypropyl)-3-(4-methoxyphenyl)thiourea
- 1-(3-Hydroxypropyl)-3-(3-chlorophenyl)thiourea
Comparison: 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both a hydroxypropyl and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
